(2R)-4-(2-chloroacetyl)-1-(4-methoxycyclohexyl)sulfonyl-N-[(4-methoxyphenyl)methyl]piperazine-2-carboxamide
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Overview
Description
(2R)-4-(2-chloroacetyl)-1-(4-methoxycyclohexyl)sulfonyl-N-[(4-methoxyphenyl)methyl]piperazine-2-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a piperazine ring, a sulfonyl group, and multiple functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-(2-chloroacetyl)-1-(4-methoxycyclohexyl)sulfonyl-N-[(4-methoxyphenyl)methyl]piperazine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through a cyclization reaction involving appropriate diamines and dihalides.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions using sulfonyl chlorides and suitable bases.
Functional Group Modifications:
Final Coupling: The final coupling step involves the reaction of the intermediate with 4-methoxybenzylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes:
Optimization of Reaction Conditions: Temperature, solvent, and catalyst selection are crucial for maximizing yield.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2R)-4-(2-chloroacetyl)-1-(4-methoxycyclohexyl)sulfonyl-N-[(4-methoxyphenyl)methyl]piperazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the chloroacetyl and sulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.
Medicine
Therapeutic Agents: Investigation of its potential as a therapeutic agent for various diseases.
Diagnostic Tools: Use in the development of diagnostic assays.
Industry
Chemical Synthesis: Utilized as an intermediate in the synthesis of other complex molecules.
Polymer Science:
Mechanism of Action
The mechanism of action of (2R)-4-(2-chloroacetyl)-1-(4-methoxycyclohexyl)sulfonyl-N-[(4-methoxyphenyl)methyl]piperazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of the target protein. This interaction can lead to downstream effects on cellular pathways, ultimately resulting in the desired therapeutic or biochemical outcome.
Comparison with Similar Compounds
Similar Compounds
- (2R)-4-(2-chloroacetyl)-1-(4-methoxyphenyl)sulfonyl-N-[(4-methoxyphenyl)methyl]piperazine-2-carboxamide
- (2R)-4-(2-chloroacetyl)-1-(4-methoxycyclohexyl)sulfonyl-N-[(4-hydroxyphenyl)methyl]piperazine-2-carboxamide
Uniqueness
- Functional Group Diversity : The presence of multiple functional groups, such as the sulfonyl and chloroacetyl groups, provides unique reactivity and potential for diverse applications.
- Structural Complexity : The compound’s complex structure allows for specific interactions with molecular targets, enhancing its potential as a therapeutic agent.
Properties
Molecular Formula |
C22H32ClN3O6S |
---|---|
Molecular Weight |
502.0 g/mol |
IUPAC Name |
(2R)-4-(2-chloroacetyl)-1-(4-methoxycyclohexyl)sulfonyl-N-[(4-methoxyphenyl)methyl]piperazine-2-carboxamide |
InChI |
InChI=1S/C22H32ClN3O6S/c1-31-17-5-3-16(4-6-17)14-24-22(28)20-15-25(21(27)13-23)11-12-26(20)33(29,30)19-9-7-18(32-2)8-10-19/h3-6,18-20H,7-15H2,1-2H3,(H,24,28)/t18?,19?,20-/m1/s1 |
InChI Key |
KLALEZFICKPDTJ-SOAGJPPSSA-N |
Isomeric SMILES |
COC1CCC(CC1)S(=O)(=O)N2CCN(C[C@@H]2C(=O)NCC3=CC=C(C=C3)OC)C(=O)CCl |
Canonical SMILES |
COC1CCC(CC1)S(=O)(=O)N2CCN(CC2C(=O)NCC3=CC=C(C=C3)OC)C(=O)CCl |
Origin of Product |
United States |
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